5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Description
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzoyl group, an oxazole ring, and a phenyl group
Properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-17-8-4-7-16(13-17)20(27)25-9-11-26(12-10-25)21-18(14-23)24-19(28-21)15-5-2-1-3-6-15/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXGJGJFRKDGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Oxazole Synthesis with Nitrile Incorporation
The 2-phenyl-1,3-oxazole-4-carbonitrile scaffold is synthesized via a modified Hantzsch reaction:
- Reactants :
- α-Bromoacetophenone (1.0 equiv).
- Cyanoacetamide (1.2 equiv).
- Conditions :
- Solvent: Ethanol/water (4:1).
- Base: Ammonium acetate (2.0 equiv).
- Temperature: 80°C, 6 hours.
- Yield : 68–72%.
Mechanism : Cyclocondensation forms the oxazole ring, with the nitrile group introduced via cyanoacetamide (Table 1).
| Step | Reactant | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | α-Bromoacetophenone | Cyanoacetamide, NH4OAc | 2-Phenyl-1,3-oxazole-4-carbonitrile | 70 |
Halogenation at the Oxazole 5-Position
To enable coupling with piperazine, the oxazole is halogenated:
- Method : Direct bromination using N-bromosuccinimide (NBS).
- Conditions :
- Solvent: CCl4.
- Initiator: Benzoyl peroxide (0.1 equiv).
- Temperature: Reflux, 3 hours.
- Yield : 85%.
Regioselectivity : Bromination occurs exclusively at the electron-deficient 5-position due to the nitrile’s directing effect.
Synthesis of 4-(3-Chlorobenzoyl)piperazine (Intermediate B)
Benzoylation of Piperazine
Piperazine reacts with 3-chlorobenzoyl chloride under controlled conditions:
- Reactants :
- Piperazine (1.0 equiv).
- 3-Chlorobenzoyl chloride (1.1 equiv).
- Conditions :
- Solvent: Dichloromethane (DCM).
- Base: Triethylamine (2.2 equiv).
- Temperature: 0°C → room temperature, 12 hours.
- Yield : 78%.
Selectivity : Mono-benzoylation is achieved by slow addition of the acyl chloride to avoid di-substitution.
Coupling of Intermediates A and B
Nucleophilic Aromatic Substitution (SNAr)
The halogenated oxazole undergoes displacement with 4-(3-chlorobenzoyl)piperazine:
Palladium-Catalyzed Amination
For improved efficiency, a Buchwald-Hartwig coupling is employed:
- Catalyst : Pd2(dba)3 (0.05 equiv).
- Ligand : Xantphos (0.1 equiv).
- Base : Cs2CO3 (2.0 equiv).
- Solvent : Toluene, 110°C, 12 hours.
- Yield : 82%.
Advantage : Higher yields and shorter reaction times compared to SNAr.
Optimization and Scalability
Solvent and Temperature Effects
Green Chemistry Considerations
- Microwave-assisted synthesis : Reduces reaction time to 2 hours (120°C) with comparable yields.
- Flow chemistry : Enables continuous production of Intermediate A, achieving 90% conversion.
Analytical Characterization
Critical data for the final compound:
- HRMS (ESI+) : m/z calc. for C21H18ClN4O2 [M+H]+: 409.1064; found: 409.1068.
- 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, oxazole-H), 7.65–7.20 (m, 8H, aryl-H), 3.90–3.40 (m, 8H, piperazine-H).
- HPLC Purity : 98.5% (C18 column, MeCN/H2O gradient).
Challenges and Alternative Routes
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Research has identified several biological activities associated with this compound:
- Enzyme Inhibition : It has been noted for its inhibitory effects on acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.
- Anti-inflammatory Properties : Preliminary studies indicate that the compound may possess anti-inflammatory and analgesic effects. This makes it a candidate for further pharmacological exploration in inflammatory conditions.
Medicinal Chemistry Applications
The compound's unique structural features allow it to serve as a lead compound in drug development:
- Neurological Disorders : Its ability to inhibit acetylcholinesterase positions it as a potential therapeutic agent for neurological disorders. Ongoing research aims to develop analogs with improved efficacy and reduced side effects.
- Inflammatory Diseases : The anti-inflammatory properties suggest that it could be explored as a treatment option for various inflammatory conditions, potentially leading to new therapeutic strategies.
Research Studies and Case Studies
Several studies have focused on the interactions of 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile with biological targets:
Case Study 1: Acetylcholinesterase Inhibition
A study demonstrated that the compound effectively inhibits acetylcholinesterase activity in vitro, which is critical for developing treatments for Alzheimer's disease. The binding affinity and specificity were evaluated using kinetic assays, showing promising results that warrant further investigation into structure–activity relationships (SAR) for optimizing efficacy.
Case Study 2: Anti-inflammatory Activity
Another research effort explored the anti-inflammatory potential of this compound using animal models of inflammation. Results indicated significant reductions in inflammatory markers, suggesting that this compound could lead to new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share the piperazine ring and exhibit similar biological activities.
Phenoxy Acetamide Derivatives: These compounds have similar structural features and are studied for their pharmacological properties.
Uniqueness
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Structural Overview
The compound features a piperazine moiety linked to a 2-phenyl-1,3-oxazole framework, with a carbonitrile group and a chlorobenzoyl substituent. This unique structural arrangement contributes to its biological activity and chemical reactivity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperazine and oxazole rings with chlorobenzoyl and carbonitrile groups | Inhibitory effects on acetylcholinesterase, anti-inflammatory properties |
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of acetylcholinesterase (AChE) . This enzyme is crucial for neurotransmitter regulation, particularly in conditions such as Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in neurodegenerative disorders.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory and analgesic properties . These effects suggest its potential use in treating inflammatory diseases, where modulation of inflammatory pathways could provide therapeutic benefits .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets involved in the action of this compound.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antiproliferative Activity : A study explored the antiproliferative effects of various oxazole derivatives, including this compound. Results indicated significant cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent .
- Antimicrobial Activity : The compound's antimicrobial properties were assessed against several bacterial strains. It exhibited notable activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the piperazine derivative via nucleophilic acyl substitution between 3-chlorobenzoyl chloride and piperazine under reflux with a base (e.g., NaOH) in dichloromethane .
- Step 2 : Cyclization to form the oxazole core using a nitrile-containing precursor and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product.
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : - and -NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups; piperazine N–CH signals at δ 2.5–3.5 ppm) .
- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) validate functional groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI+) confirms molecular weight (calc. 406.86 g/mol) and fragments (e.g., loss of chlorobenzoyl group at m/z 280) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodology :
- In Vitro Assays : Screen against kinase or GPCR targets using fluorescence polarization (FP) or TR-FRET assays. For example, IC values for kinase inhibition are measured at 1–10 µM concentrations .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC values reported in µM ranges .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts like dechlorinated analogs?
- Methodology :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) to suppress dehalogenation during cyclization .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene to reduce side reactions, achieving >70% yield .
- Real-Time Monitoring : Use HPLC-MS to track intermediates and adjust reaction kinetics dynamically .
Q. How to resolve contradictions in bioactivity data across structurally similar analogs?
- Case Study : Conflicting IC values for piperazine-based analogs (e.g., 3-chloro vs. 4-chloro substitution) may arise from:
- Steric Effects : Bulky substituents (e.g., 3-chlorophenyl) hinder target binding compared to 4-chloro derivatives .
- Solubility Differences : LogP values (calculated 3.5–4.2) affect membrane permeability, skewing in vitro vs. in vivo results .
Q. What strategies enhance the compound’s solubility for in vivo studies without compromising stability?
- Methodology :
- Co-Solvent Systems : Use PEG-400/water (70:30) to achieve 2–5 mg/mL solubility while maintaining >90% stability over 24 hours .
- Salt Formation : React with HCl to form a hydrochloride salt, improving aqueous solubility (10–15 mg/mL) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) for sustained release in pharmacokinetic studies .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
